molecular formula C16H10ClNO5S B3416224 4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride CAS No. 677326-81-7

4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride

Cat. No.: B3416224
CAS No.: 677326-81-7
M. Wt: 363.8 g/mol
InChI Key: ZIBXBPSSORKTDL-UHFFFAOYSA-N
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Description

4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a phenoxy group, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable leaving group on the aromatic ring.

    Introduction of the Sulfonyl Chloride Group: The final step involves the chlorosulfonation of the phenoxy group, typically using chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl chloride group, converting it to a sulfonamide or sulfonic acid.

    Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Sulfonamides and sulfonic acids.

    Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors, where the compound can irreversibly modify the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonamide
  • 4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonic acid
  • 4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonate ester

Uniqueness

The uniqueness of 4-[4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-phenoxy]-benzenesulfonyl chloride lies in its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable tool in organic synthesis and the development of functional materials.

Properties

IUPAC Name

4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO5S/c17-24(21,22)14-7-5-13(6-8-14)23-12-3-1-11(2-4-12)18-15(19)9-10-16(18)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBXBPSSORKTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142845
Record name 4-[4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenoxy]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677326-81-7
Record name 4-[4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenoxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677326-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenoxy]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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